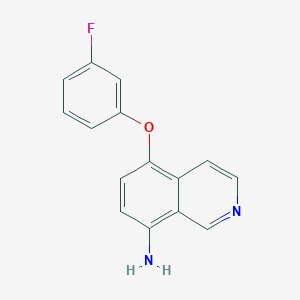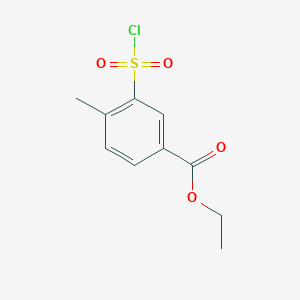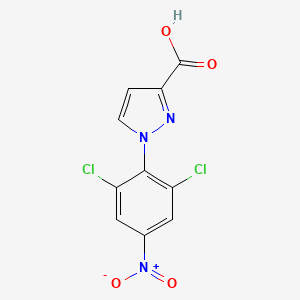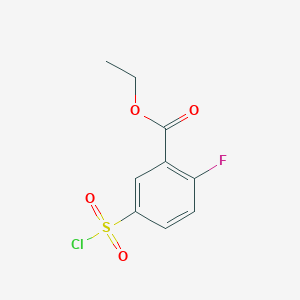
5-(3-Fluorophenoxy)isoquinolin-8-amine
Vue d'ensemble
Description
5-(3-Fluorophenoxy)isoquinolin-8-amine is a chemical compound with the molecular formula C15H11FN2O . It has a molecular weight of 254.26 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.311±0.06 g/cm3 and a predicted boiling point of 436.2±45.0 °C .Applications De Recherche Scientifique
Fluorination and Chemical Behavior
The compound 5-(3-Fluorophenoxy)isoquinolin-8-amine might be related to the broader category of nitrogen-containing aromatics that have been studied for their reactions with fluorinating agents. For instance, the fluorination of nitrogen-containing aromatics like pyridine and 8-hydroxyquinoline with xenon difluoride has been explored to yield fluorinated products (Anand & Filler, 1976). Similarly, the chemical and electrochemical behaviors of isoquinolinediones, which are structurally related to isoquinolin-8-amine, have been investigated, highlighting the reactivity of such compounds in various chemical reactions (Joulliéa & Puthenpurayil, 1969).
Fluorescence and Sensing Properties
Some isoquinoline derivatives have demonstrated notable fluorescence and sensing properties. For example, derivatives of 8-aminoquinoline have been employed as fluorescence chemosensors for specific metal ions, indicating the potential of isoquinolin-8-amine derivatives in sensory applications (Hazra et al., 2018). Furthermore, the fluorescence of catechol amines and related compounds condensed with formaldehyde has been studied, providing insights into the fluorescence properties of compounds with structural similarities to this compound (Falck et al., 1962).
Synthetic Applications and Functionalization
The synthesis and functionalization of isoquinoline derivatives have been explored extensively. For instance, novel 1,8-naphthalimide derivatives have been designed and synthesized, showcasing the potential of aromatic amine-based structures in the synthesis of organic light-emitting devices (Luo et al., 2015). Moreover, the remote C-H amination of quinolines has been achieved using copper-catalyzed reactions, illustrating the versatility of isoquinoline derivatives in chemical synthesis (Yin et al., 2017).
Safety and Hazards
5-(3-Fluorophenoxy)isoquinolin-8-amine may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, ensure adequate ventilation, and avoid letting the product enter drains .
Propriétés
IUPAC Name |
5-(3-fluorophenoxy)isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-10-2-1-3-11(8-10)19-15-5-4-14(17)13-9-18-7-6-12(13)15/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUSMAAYVFSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C3C=CN=CC3=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)
![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)



